molecular formula C17H21NO2 B4191467 N-cyclopentyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

N-cyclopentyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B4191467
M. Wt: 271.35 g/mol
InChI Key: WYIZGZUOCYOZKI-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-cyclopentyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-cyclopentyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring, using reagents like halides or sulfonates.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

N-cyclopentyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activities make it a candidate for studying its effects on various biological pathways and organisms.

    Medicine: Due to its potential anti-tumor and antibacterial properties, it is explored for developing new therapeutic agents.

    Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes or receptors involved in inflammatory and oxidative stress pathways . The exact molecular targets and pathways for this compound would require further experimental validation.

Comparison with Similar Compounds

Similar compounds to N-cyclopentyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide include other benzofuran derivatives such as:

  • 2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
  • N-cyclopentyl-2-(1-benzofuran-3-yl)acetamide
  • N-cyclopentyl-2-(4-methyl-1-benzofuran-3-yl)acetamide

These compounds share structural similarities but differ in their substituents, which can influence their biological activities and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.

Properties

IUPAC Name

N-cyclopentyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-11-7-12(2)17-13(10-20-15(17)8-11)9-16(19)18-14-5-3-4-6-14/h7-8,10,14H,3-6,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIZGZUOCYOZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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